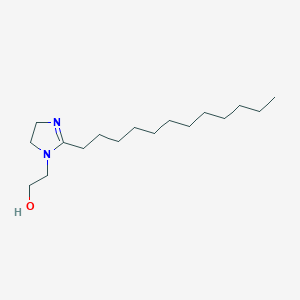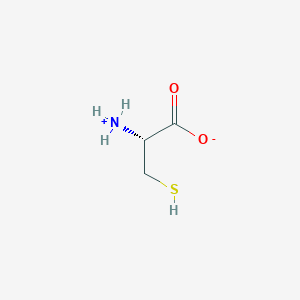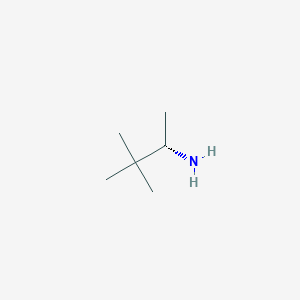
Tolyltriazole
Vue d'ensemble
Description
Tolyltriazole (TTA) is a chemical compound known for its effectiveness as a corrosion inhibitor, particularly for copper and its alloys. It is also referred to as tolutriazole and can be represented by derivatives such as 4-, 5-, or 6-methyl-1H-benzotriazole. TTA has been widely used in various industrial applications, including cooling systems and as a protective agent against corrosion in different corrosive environments .
Synthesis Analysis
The synthesis of TTA derivatives has been explored to enhance its corrosion inhibitory properties. For instance, ethoxylated tolyltriazole nonionic surfactants, TTA (12) and TTA (24), were synthesized by bonding ethylene oxide units to the tolyltriazole molecule. The chemical structures of these compounds were confirmed using spectroscopic techniques such as FTIR and 1H NMR .
Molecular Structure Analysis
The molecular structure of TTA plays a crucial role in its ability to inhibit corrosion. Studies have shown that TTA molecules can form quasi-polymeric chains, which are crucial for the formation of protective layers on metal surfaces. The molecular structure of TTA allows it to adsorb onto metal surfaces, such as cuprous oxide, and this adsorption is pH-dependent, with more TTA being adsorbed at higher pH values .
Chemical Reactions Analysis
TTA interacts with metal surfaces and the environment to prevent corrosion. For example, in the presence of free chlorine and copper metal, TTA can form insoluble copper–TTA complexes, which contribute to its depletion from solution. The adsorption of TTA onto metal surfaces, such as cuprous oxide, is considered to be chemisorption, as indicated by the free energy of adsorption calculations .
Physical and Chemical Properties Analysis
The physical and chemical properties of TTA, such as its adsorption behavior and inhibition efficiency, are influenced by factors like pH, temperature, and the presence of other ions. TTA has been found to be more efficient at lower pH levels and its efficiency decreases with increasing temperature. The adsorption of TTA on metal surfaces follows Langmuir adsorption behavior, and its inhibition efficiency can be significantly enhanced by the presence of certain metal ions, such as Cu2+ . Additionally, TTA has been shown to be an effective corrosion inhibitor for mild steel in acidic media, with a high inhibition efficiency at certain concentrations .
Applications De Recherche Scientifique
Corrosion Inhibition in Metal Surfaces
- Copper and Brass Protection : TTA is known for inhibiting copper and brass corrosion in various corrosive environments. Its effectiveness in reducing oxidation and providing protection in different corrosive atmospheres is noteworthy (Walker, 1976).
- Aircraft Deicing/Antiicing Fluids : TTA plays a crucial role in aircraft deicing/antiicing fluids, impacting the environment around airports due to its presence in subsurface water samples at significant concentrations (Cancilla, Martinez, Aggelen, 1998).
- Cooling Systems in Power Plants : Its use in power plant cooling water systems, especially in the context of using secondary treated municipal wastewater as cooling water, highlights its importance. The study suggests TTA's effectiveness in protecting copper against ammonia and disinfectants like monochloramine and free chlorine (Hsieh, Dzombak, Vidic, 2010).
Environmental Impact and Concerns
- Persistence in the Environment : TTA's poor biodegradability and recalcitrance lead to its persistence in the environment, raising concerns about its long-term effects. This review emphasizes the need for more informed decisions regarding its use and potential environmental impact (Dummer, 2014).
- Presence in Aquatic Systems : Its presence in rivers and lakes as a contaminant, with concentrations affected by various factors including nearby airports and wastewater treatment, indicates its widespread environmental occurrence (Giger, Schaffner, Kohler, 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)-2H-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-7-2-4-8(5-3-7)9-6-10-12-11-9/h2-6H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCIKQLLQORQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344093 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(p-Tolyl)-1H-1,2,3-triazole | |
CAS RN |
5301-96-2 | |
| Record name | 4-(p-Tolyl)-1H-1,2,3-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)-](/img/structure/B104395.png)

![5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-N-(methylsulfamoyl)pyrimidin-4-amine](/img/structure/B104400.png)


